3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
CAS No.: 6500-62-5
Cat. No.: VC7812998
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6500-62-5 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
| Standard InChI | InChI=1S/C12H14O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3 |
| Standard InChI Key | JXRMNNQXGGHSQM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CCCCC2=O)C=C1 |
| Canonical SMILES | COC1=CC2=C(CCCCC2=O)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework consisting of a benzene ring fused to a seven-membered saturated carbocycle (annulene). Key structural attributes include:
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Methoxy group (-OCH₃) at position 3, which donates electron density via resonance, influencing reactivity and metabolic stability.
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Ketone group (C=O) at position 5, a reactive site enabling functionalization through nucleophilic additions or reductions .
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Planar benzene ring and non-planar annulene ring, creating a semi-rigid conformation that enhances binding affinity to biological targets .
The IUPAC name, 3-methoxy-6,7,8,9-tetrahydrobenzoannulen-5-one, reflects this arrangement.
Physicochemical Data
The methoxy group increases hydrophobicity (LogP = 3.55), enhancing membrane permeability compared to polar analogs .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via two primary methods:
Friedel-Crafts Acylation
A benzene derivative undergoes cyclization using Eaton’s reagent (P₂O₅ in methanesulfonic acid) to form the bicyclic ketone . Subsequent methoxylation via nucleophilic aromatic substitution introduces the -OCH₃ group .
Enamine Cyclization
Pyrrolidine enamine intermediates react with acrylamide under microwave-assisted conditions, yielding the annulene core. This method achieves yields >95% in 30 minutes .
Representative Reaction Scheme:
Key Reactivity Pathways
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Ketone Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 3-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol .
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Methoxy Group Demethylation: BBr₃ cleaves the methoxy group to a hydroxyl, enabling further derivatization .
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Electrophilic Aromatic Substitution: The benzene ring undergoes nitration or halogenation at position 2 or 4 due to methoxy’s ortho/para-directing effects.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: The ketone and methoxy groups serve as handles for synthesizing analogs with improved pharmacokinetic profiles .
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Prodrug Development: Phosphate prodrugs of reduced analogs (e.g., 5-ol derivatives) enhance aqueous solubility for intravenous delivery .
Material Science
The rigid bicyclic core is incorporated into liquid crystals, leveraging its planar aromatic system for optoelectronic applications .
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